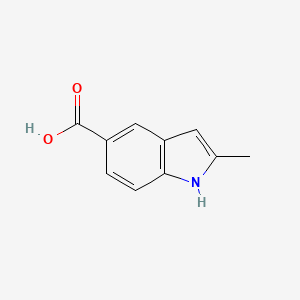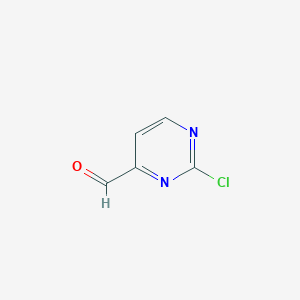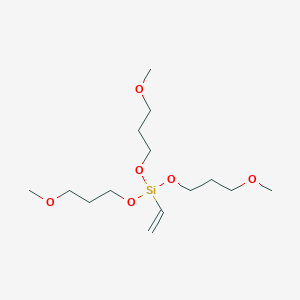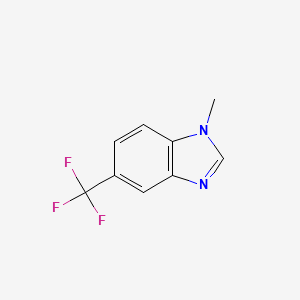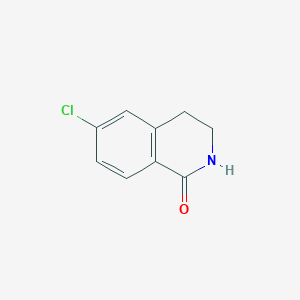
6-氯-3,4-二氢异喹啉-1(2H)-酮
描述
6-Chloro-3,4-dihydroisoquinolin-1(2H)-one, also known as 6-chloro-3,4-dihydroisoquinoline-1(2H)-one, is an organic compound belonging to the isoquinoline family. It is an important intermediate in the synthesis of a variety of pharmaceuticals, such as analgesics, anti-inflammatory agents, and anti-tumor agents. The compound has been studied extensively for its potential therapeutic applications in the medical field.
科研应用
合成和表征
对新型喹啉衍生物的结构和光谱特性进行了广泛研究,其中包括一种与6-氯-3,4-二氢异喹啉-1(2H)-酮结构相似的化合物。这些化合物通过实验和计算量子化学方法进行了检验,突出它们在药理学和分子建模应用中的潜力。合成过程中采用密度泛函理论(DFT)来优化几何构型,并评估振动分析、化学位移和电子吸收。这项全面研究提供了关于这些化合物的化学和物理性质的见解,包括它们的抗菌活性(Murugavel, Sundramoorthy, Subashini, & Pavan, 2018)。
晶体结构分析
发现了一种新的亚稳定晶体形式,与结构相关的化合物6-氯喹啉-2(1H)-酮,展示了三维无机阴离子对分子结构组装的影响。这项研究利用了单晶衍射和X射线粉末衍射(XRPD)等技术来探索晶体结构及其在不同条件下的转变。该研究提供了有关分子相互作用和外部因素对这类化合物结构构型的影响的宝贵数据(Luo & Sun, 2014)。
抗菌和抗真菌活性
评估了新型喹啉衍生物的抗菌和抗真菌活性,类似于6-氯-3,4-二氢异喹啉-1(2H)-酮,展示了它们作为治疗剂的潜力。这些化合物对各种细菌和真菌菌株进行了测试,表明它们在抑制微生物生长方面的有效性。这项研究突出了这类化合物在开发新的抗菌和抗真菌疗法中的重要性(Murugavel, Sundramoorthy, Lakshmanan, Subashini, & Kumar, 2017)。
分子对接研究
进行了分子对接研究,评估了喹啉衍生物对特定酶的抑制活性,为它们的潜在药物应用提供了见解。这些研究对于理解化合物与目标酶之间的分子相互作用至关重要,有助于开发具有特定作用机制的药物(Murugavel, Sundramoorthy, Lakshmanan, Subashini, & Kumar, 2017)。
环境和绿色化学
关于合成1,2-二氢异喹啉骨架的研究,包括涉及邻位炔基苯甲醛、一级胺和原核亲核试剂的方法,突显了朝着更环保的合成方法的进步。这些研究通过在温和条件下开发无催化剂方法,强调了化学合成中可持续实践的重要性,为绿色化学领域做出了贡献(Asao, Iso, & Yudha S., 2006)。
性质
IUPAC Name |
6-chloro-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKCSUSXBKSENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598512 | |
| Record name | 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
22246-02-2 | |
| Record name | 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


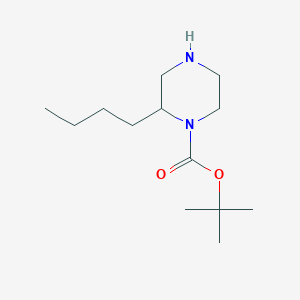
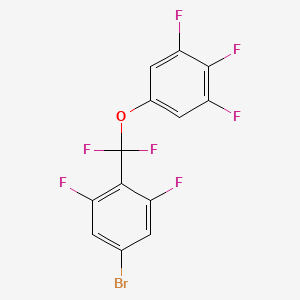
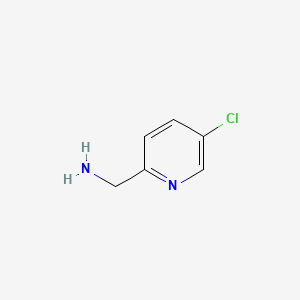

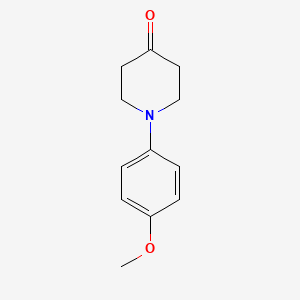
![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt](/img/structure/B1592129.png)
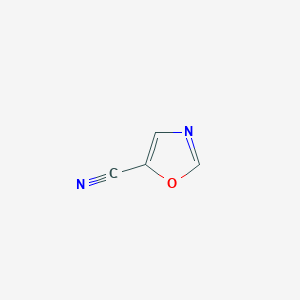
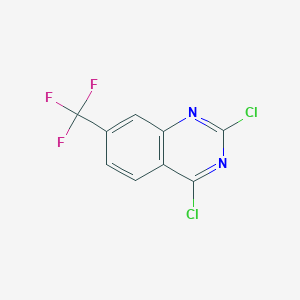
![1-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1592136.png)
